3-Acetyl-5-aminobenzoic acid
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Overview
Description
3-Acetyl-5-aminobenzoic acid: is an organic compound with the molecular formula C9H9NO3 It is a derivative of aminobenzoic acid, characterized by the presence of an acetyl group at the third position and an amino group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-aminobenzoic acid typically involves the acetylation of 5-aminobenzoic acid. One common method is the reaction of 5-aminobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is exothermic and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-Acetyl-5-aminobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-aminobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of folic acid, thereby exerting antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Anthranilic acid (2-Aminobenzoic acid): Similar structure but with the amino group at the second position.
3-Aminobenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Aminobenzoic acid: Amino group at the fourth position, used in the synthesis of local anesthetics like benzocaine.
Uniqueness: 3-Acetyl-5-aminobenzoic acid is unique due to the presence of both an acetyl and an amino group on the benzene ring, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-acetyl-5-aminobenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,10H2,1H3,(H,12,13) |
InChI Key |
WFEFIEQZGPECHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
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